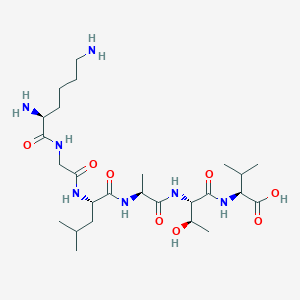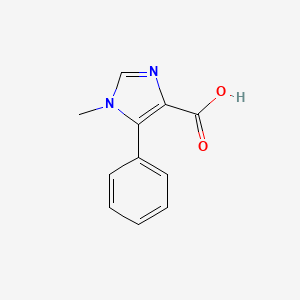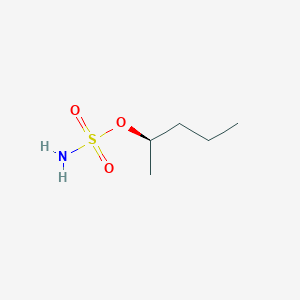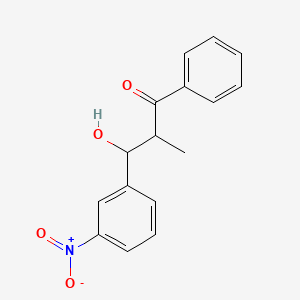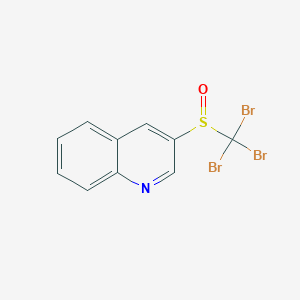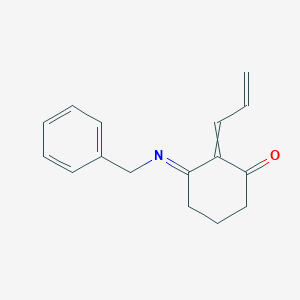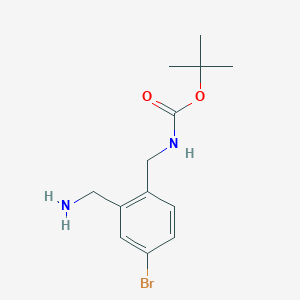
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester is a complex organic compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a diphenylmethylene group and a phenylmethyl ester group.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester involves several steps. One common synthetic route includes the reaction of 4-(diphenylmethylene)piperidine with benzyl chloroformate under basic conditions to form the desired ester . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester can be compared with similar compounds such as:
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, ethyl ester: This compound has an ethyl ester group instead of a phenylmethyl ester group, which may result in different chemical and biological properties.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperazine ring and a tert-butyl ester group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both diphenylmethylene and phenylmethyl ester groups, which confer unique chemical and biological properties .
Properties
CAS No. |
916976-36-8 |
|---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
benzyl 4-benzhydrylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c28-26(29-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2 |
InChI Key |
QSXXLFOQXFNSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


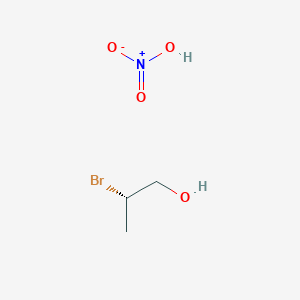
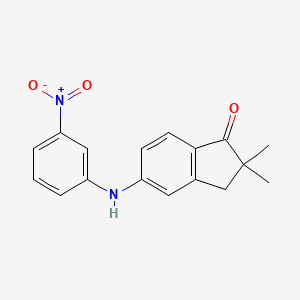
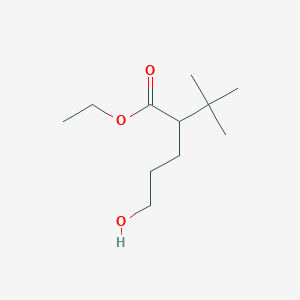
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
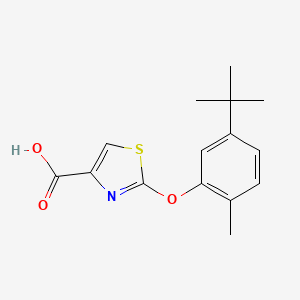
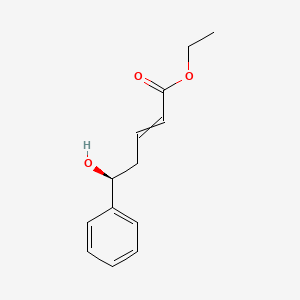
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
